

potential for Tianeptine Metabolite MC5 interference in benzodiazepine assays

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Compound of Interest

Compound Name: *Tianeptine Metabolite MC5*
Sodium Salt

Cat. No.: *B563113*

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Technical Support Center: Tianeptine and Benzodiazepine Assays

This guide provides technical support for researchers, scientists, and drug development professionals investigating the potential for Tianeptine and its major active metabolite, MC5, to interfere with benzodiazepine assays.

Frequently Asked Questions (FAQs)

Q1: Can Tianeptine or its metabolite MC5 cause a false-positive result in a benzodiazepine immunoassay screen?

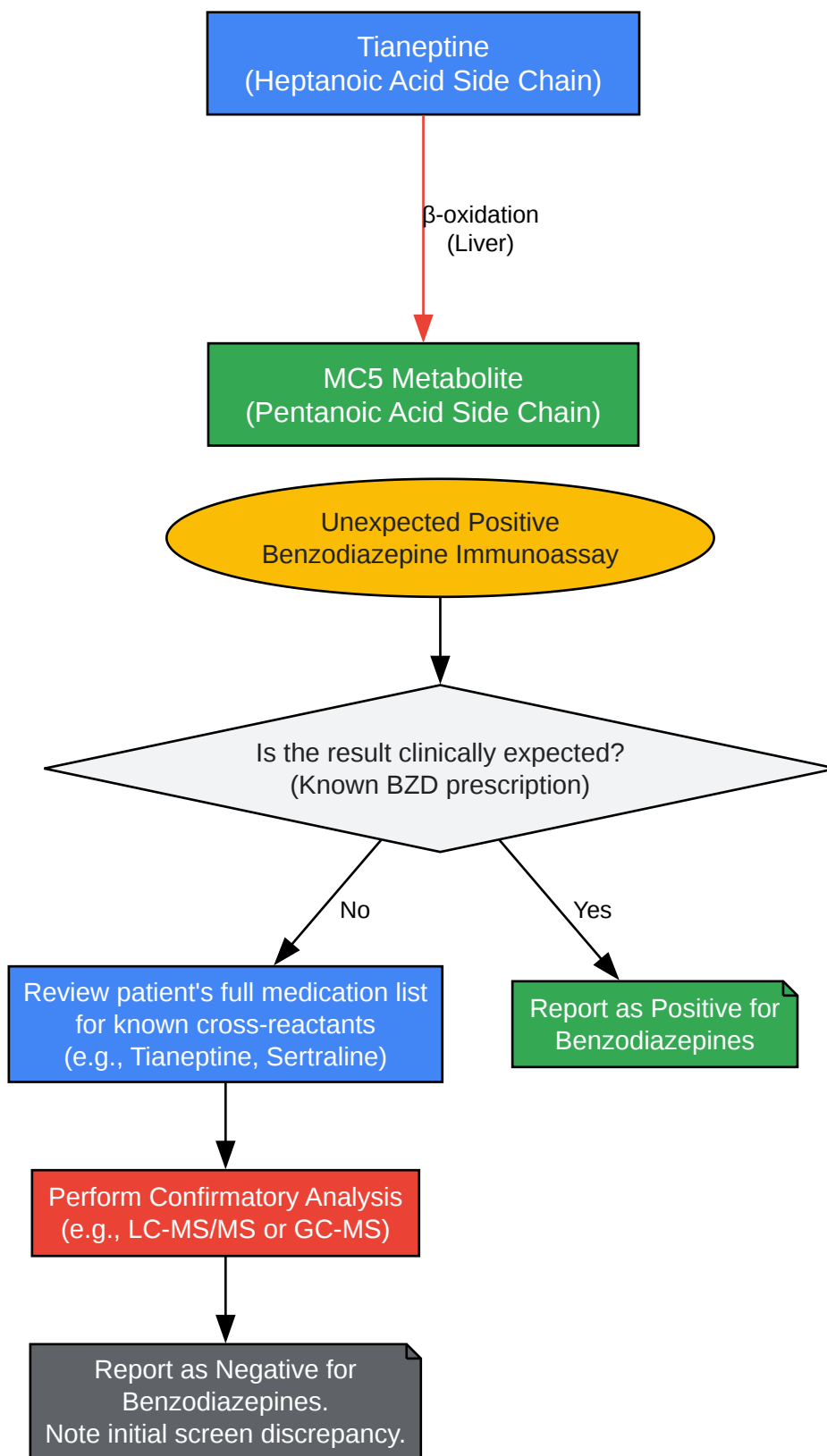
A1: There is documented evidence from case reports suggesting a potential link between tianeptine use and false-positive benzodiazepine immunoassay screens. In one reported fatality involving tianeptine, an initial enzyme-linked immunosorbent assay (ELISA) for benzodiazepines returned a positive result.^{[1][2]} However, confirmatory analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) did not detect any benzodiazepines.^{[1][2]} This discrepancy points towards a possible cross-reactivity issue with the initial immunoassay.

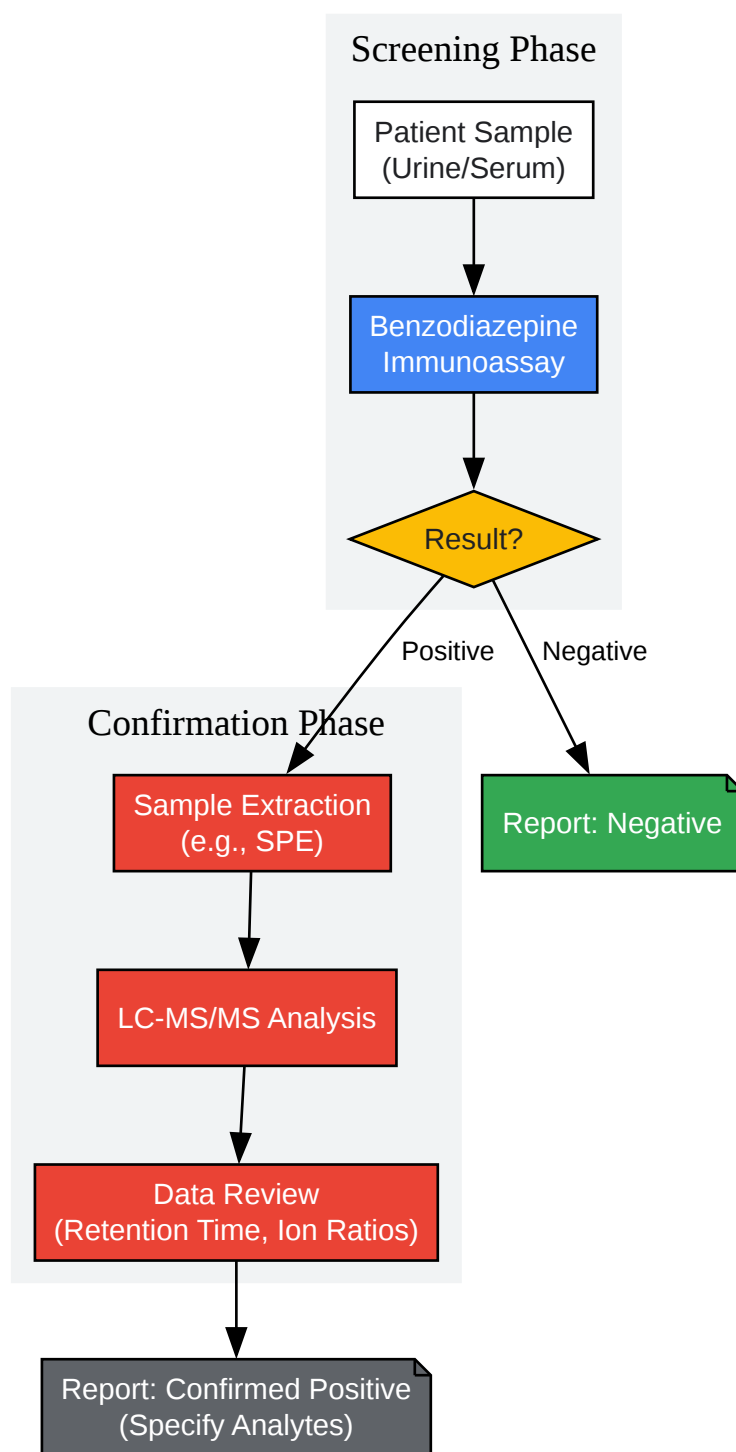
It is important to note that a follow-up investigation within the same report, where tianeptine itself was tested directly in the ELISA at concentrations of 2.1 mg/L and 4.2 mg/L, did not

produce a positive result.[1] This suggests the interference observed in the patient sample could be caused by a metabolite like MC5, or a combination of factors, rather than the parent drug alone. Further investigation into the cross-reactivity of MC5 is warranted.

Q2: What is the primary metabolic pathway of Tianeptine to MC5?

A2: Tianeptine is primarily metabolized in the liver via β -oxidation of its heptanoic acid side chain.[3][4] This process shortens the side chain, resulting in the formation of its major active metabolite, pentanoic acid derivative MC5.[3][5][6] Unlike many antidepressants, Tianeptine's metabolism does not primarily involve the cytochrome P450 system, reducing the likelihood of certain drug-drug interactions.[5]





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